molecular formula C20H17FN4O2S B2481136 2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 2191402-68-1

2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No.: B2481136
CAS No.: 2191402-68-1
M. Wt: 396.44
InChI Key: FFBSDOVLYMSZGO-UHFFFAOYSA-N
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Description

2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A range of compounds, including 2-(((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one, have been synthesized and characterized, highlighting the diverse chemical frameworks that can be engineered for various biological applications. The meticulous synthesis procedures are often followed by comprehensive spectral analysis, ensuring the purity and structural integrity of the compounds (Kaur, Saxena, & Kumar, 2010).

Antimicrobial Activities

Many derivatives exhibit significant antimicrobial activities, with some showing promising results against a range of bacterial strains and fungi. The antimicrobial properties are often evaluated using methods like the serial broth dilution method, underscoring their potential in addressing microbial infections (Demirbaş et al., 2010).

Analgesic and Anti-inflammatory Activities

Studies have also explored the analgesic and anti-inflammatory potential of these compounds. By synthesizing derivatives linked with quinazolin-4-one moiety, researchers have been able to demonstrate significant biological activities in these domains, offering potential therapeutic avenues for pain and inflammation management (Dewangan et al., 2016).

Antitumor Activities

The antitumor potential of these compounds has also been a point of interest. Some derivatives have been evaluated against various human tumor cell lines, indicating promising cytotoxic activities. Such studies are crucial in the search for effective cancer treatments (El-Badry et al., 2020).

Thermo-physical Characterization

The thermo-physical properties of these compounds have been investigated, providing insights into their stability and behavior in different solvents. Understanding these properties is crucial for their practical application in various fields (Godhani et al., 2013).

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research could involve synthesizing this compound and studying its biological activity, as well as optimizing its structure for increased potency or selectivity .

Properties

IUPAC Name

2-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-2-11-25-19(26)14-8-4-6-10-16(14)22-20(25)28-12-17-23-18(24-27-17)13-7-3-5-9-15(13)21/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBSDOVLYMSZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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